molecular formula C7H7NO2 B2525274 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one CAS No. 1196151-20-8

6,7-Dihydrobenzo[D]isoxazol-5(4H)-one

Cat. No. B2525274
CAS RN: 1196151-20-8
M. Wt: 137.138
InChI Key: MORWAKUSTQFOBI-UHFFFAOYSA-N
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Description

6,7-Dihydrobenzo[d]isoxazol-5(4H)-one is a chemical compound that belongs to the class of dihydrobenzoisoxazoles. It is a heterocyclic compound that features both benzene and isoxazole rings in its structure. The compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds such as 2-arylimino-6,7-dihydrobenzo[d][1,3]oxathiol-4(5H)-ones has been achieved through a Rh2(OAc)4-catalyzed reaction of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates, which proceeds under mild conditions and yields the desired products in good to excellent yields . Another method involves the in situ generation of a ketonitrone intermediate from a ketoxime and an aryne, leading to the synthesis of dihydrobenzo[d]isoxazoles . Additionally, the synthesis of 6,7-dihydrobenzofuran-4(5H)-ones, which are structurally related, has been reported using a Lewis acid-catalyzed domino reaction starting from 2,5-dimethylfuran .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For instance, the structure of 6-substituted 6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxides was confirmed by IR and mass spectra, indicating the presence of hydrogen bonding in these compounds .

Chemical Reactions Analysis

Chemical transformations of compounds with similar structures have been explored. For example, 6,7-dihydrobenzo[d]isoxazol-4(5H)-ones were prepared by reacting certain diketones with hydroxylamine and hydrazine hydrate, leading to the formation of isoxazole and isoxazoline derivatives . Another study demonstrated a one-pot synthesis of benzo[d]isoxazole-4,7-diols in an aqueous medium, showcasing the versatility of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The presence of intramolecular hydrogen bonds can affect the stability and reactivity of these compounds, as observed in the crystal structure analysis of a precursor to a natural product, which showed strong intramolecular hydrogen bonds . These properties are crucial for the application of these compounds in various chemical transformations and potential pharmaceutical applications.

Scientific Research Applications

Electrochemical Synthesis of Benzofuran Derivatives

A study conducted by Moghaddam et al. (2006) investigated the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone, leading to the formation of benzofuran derivatives. This process demonstrates the application of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one compounds in the electrochemical synthesis of complex organic structures, showcasing their versatility in organic synthesis (Moghaddam et al., 2006).

Catalytic Conversion to Oxazinones

Jurberg and Davies (2017) developed rhodium- and non-metal-catalyzed approaches for converting isoxazol-5-ones to 2,3-dihydro-6H-1,3-oxazin-6-ones. This work illustrates the potential of these compounds in catalytic transformations, highlighting their application in creating novel organic molecules with potential pharmaceutical relevance (Jurberg & Davies, 2017).

Ligand Design for Metal Complexes

Research by Schäfer et al. (2021) on ditopic hexadentate ligands with a central dihydrobenzo-diimidazole unit forming a [2x2] Zn4 grid complex expands the scope of this compound derivatives in the design of complex ligands for metal coordination. This application is crucial for the development of materials with specific magnetic, electronic, or catalytic properties (Schäfer et al., 2021).

Antioxidant Activity and Physicochemical Studies

Yüksek et al. (2015) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their in vitro antioxidant activities along with physicochemical properties. This study showcases the potential biomedical applications of these compounds, particularly in designing molecules with antioxidant properties (Yüksek et al., 2015).

Photochemical Synthesis and Larvicidal Activity

Sampaio et al. (2023) explored the continuous flow photochemical synthesis of 3-Methyl-4-arylmethylene isoxazole-5(4H)-ones and investigated their larvicidal activity. This research highlights the environmental and agricultural applications of these compounds, particularly in pest control and the development of bioactive molecules (Sampaio et al., 2023).

Biochemical Analysis

Biochemical Properties

6,7-Dihydrobenzo[D]isoxazol-5(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as a potential inhibitor of heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and activation of many client proteins . The interaction between this compound and HSP90 leads to the disruption of the protein’s function, thereby affecting the stability of its client proteins, including steroid hormone receptors and the anti-apoptotic factor BCL2 .

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. It has been shown to possess antiproliferative activity against several cancer cell lines, including A431, 22Rv1, and MCF-7 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in MCF-7 breast cancer cells, this compound induces changes in the expression of genes associated with cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound binds to the ATP-binding pocket of HSP90, inhibiting its chaperone activity . This inhibition leads to the degradation of HSP90 client proteins, which are crucial for the growth and survival of cancer cells . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antiproliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity . These metabolic pathways may influence the compound’s effects on metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its activity and function . For instance, its interaction with membrane transporters may facilitate its uptake into cells, while binding to intracellular proteins may influence its distribution within the cytoplasm and organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or endoplasmic reticulum can impact its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

6,7-dihydro-4H-1,2-benzoxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-1-2-7-5(3-6)4-8-10-7/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORWAKUSTQFOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196151-20-8
Record name 4,5,6,7-tetrahydro-1,2-benzoxazol-5-one
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